The compound (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is a complex organic molecule that features a triazole ring and a pyridine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. The molecular formula for this compound is , and it has a molecular weight of approximately 175.19 g/mol.
The compound belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring containing three nitrogen atoms. Triazoles are often utilized in pharmaceuticals due to their diverse biological activities, including antifungal and anticancer properties.
The synthesis of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of catalysts may also be necessary to facilitate certain reactions.
The molecular structure of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine can be represented using various structural formulas:
The compound has a melting point that is typically not specified in available data but can be expected to be in line with similar triazole compounds. Its solubility characteristics depend on the solvent used but generally exhibit moderate solubility in polar solvents.
The compound can undergo various chemical reactions typical for amines and triazoles:
Reactions involving this compound often require specific conditions such as anhydrous solvents or inert atmospheres to prevent hydrolysis or oxidation.
The mechanism of action for (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures often interact with targets such as kinases or phosphodiesterases, leading to altered cellular functions.
Key properties include:
Safety data sheets indicate potential hazards associated with handling this compound; therefore, proper laboratory safety protocols should be followed .
Due to its unique structure and potential biological activities, (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine finds applications in:
The strategic integration of nitrogen-containing heterocycles has revolutionized rational drug design, with 1,2,4-triazole-pyridine hybrids emerging as privileged scaffolds in contemporary medicinal chemistry. These architectures combine the complementary physicochemical properties of both rings: the 1,2,4-triazole contributes strong dipole moments (4-5 Debye) and hydrogen-bonding capabilities, while the pyridine ring offers π-stacking potential and metal coordination sites. The specific compound (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine exemplifies this design paradigm, featuring an amine-functionalized linker that enables versatile derivatization for target engagement. Such hybrids demonstrate enhanced metabolic stability compared to single-heterocycle systems, as evidenced by their prevalence in clinical candidates across antiviral, antifungal, and anticancer domains [1] [4] [7].
The 1,2,4-triazole ring functions as a bioisostere for carboxylic acids, amides, and other heterocycles due to its balanced electronic distribution and tautomeric flexibility (1H- vs 4H-tautomers). This versatility enables precise mimicry of endogenous substrates in enzyme binding pockets. Crucially, the triazole nitrogen atoms serve as hydrogen bond acceptors (N2: 1.50 Å, N4: 1.55 Å vdW radii), facilitating interactions with key residues in biological targets. In FAK kinase inhibitors, triazole derivatives like compound 3d (IC₅₀ = 18.10 nM) outperform reference drugs by forming dual hydrogen bonds with the kinase hinge region's Cys502 residue [1]. Additionally, the triazole's electron-deficient nature enhances π-π stacking with tyrosine residues, while its metabolic resistance to oxidative degradation significantly improves pharmacokinetic profiles compared to imidazole analogs [4] [6].
Table 1: Bioactive 1,2,4-Triazole Derivatives and Their Pharmacological Profiles
Compound | Biological Activity | Key Metrics | Target/Mechanism |
---|---|---|---|
3d [1] | Antiproliferative | IC₅₀ = 3.78 μM (HepG2), FAK IC₅₀ = 18.10 nM | FAK/p-Akt/p-STAT3 inhibition |
6j [5] | Antitumor | IC₅₀ = 1.99 μM (HCT116), FAK IC₅₀ = 2.41 μM | FAK inhibition & apoptosis induction |
Letrozole [4] | Anticancer (FDA-approved) | Aromatase IC₅₀ < 10 nM | Estrogen synthesis inhibition |
Voriconazole analogs [4] | Antifungal | MIC₈₀ = 0.00097–0.0156 μg/mL | CYP51 inhibition |
The pyridinyl-methanamine moiety—exemplified in (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine—confers unique pharmacodynamic properties critical for central nervous system (CNS) engagement. The electron-deficient pyridine nucleus facilitates blood-brain barrier (BBB) penetration via passive diffusion (predicted LogP = 1.2 ± 0.3), while the primary amine enables:
In Con A-induced hepatitis models, triazolopyridines like compound 8d suppress neuroinflammatory mediators (NO, TNF-α) by 70-85% through JAK/STAT pathway modulation. Quantum chemical analyses reveal that protonation of the methanamine nitrogen (pKₐ ≈ 9.2) enhances electrostatic complementarity with the allosteric site of iNOS, explaining its superior NO inhibition versus non-aminated analogs [9]. Schiff base derivatives such as 4h (CC₅₀ = 12.10 μM against EPG cells) leverage the methanamine linker for structural diversification while maintaining target affinity through conserved pyridine-triazole pharmacophore positioning [10].
Table 2: Structure-Activity Relationships of Pyridinyl-Methanamine Derivatives
Structural Feature | Biological Impact | Representative Compound |
---|---|---|
Unsubstituted methanamine | Enhanced BBB penetration | 8d [9] (NO inhibition IC₅₀ < 5 μM) |
N-Alkylation (methyl) | Reduced caspase-3 activation | 4h vs. 4l [10] |
Pyridine C6 halogenation | 3.2-fold ↑ P-gp inhibition | 4d (Rh123 accumulation ↑ 210%) [10] |
Triazole N4 aryl groups | p53-MDM2 disruption | 4l (SI = 4.20 vs. HT29) [10] |
In gastrointestinal cancer models, N-Mannich base hybrids like compound 6 exhibit dual P-glycoprotein inhibition (Rh123 accumulation ↑ 185%) and caspase-3/p53 activation (↑ 4.7-fold vs. controls), demonstrating superior efficacy versus single pharmacophore agents. Density Functional Theory (DFT) studies confirm charge transfer (ΔQ = 0.32 e⁻) from triazole to pyridine rings, enhancing dipole moment (μ = 5.7 D) for improved membrane penetration [7].
Table 3: Hybridization Strategies in 1,2,4-Triazole-Pyridine Drug Discovery
Hybridization Approach | Advantage | Case Study |
---|---|---|
N-Mannich base formation | ↑ Water solubility (cLogP ↓ 1.8 units) | Compound 6 [7] (P-gp inhibition) |
Schiff base conjugation | pH-dependent release | 4l [10] (p53-MDM2 regulation) |
Transition metal chelation | Enhanced DNA intercalation | Pd(II)/triazolopyridine complexes [9] |
AI-driven scaffold hopping | 10⁴-fold selectivity gains | WEE1 inhibitors [3] |
CAS No.: 639-99-6
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4